o-Carboxybenzhydroxamic acid

Description

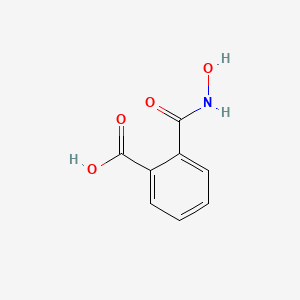

o-Carboxybenzhydroxamic acid is an ortho-substituted benzoic acid derivative featuring a hydroxamic acid (-CONHOH) functional group. This structural motif confers unique chemical properties, including strong metal-chelating capabilities and enzyme-inhibitory activity, particularly against urease and metalloenzymes .

Properties

CAS No. |

17698-09-8 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

2-(hydroxycarbamoyl)benzoic acid |

InChI |

InChI=1S/C8H7NO4/c10-7(9-13)5-3-1-2-4-6(5)8(11)12/h1-4,13H,(H,9,10)(H,11,12) |

InChI Key |

KHLCHQITTKZTBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzamides

- Functional Groups: 2-Aminobenzamides contain an amide (-CONH₂) group instead of hydroxamic acid (-CONHOH).

- Applications : Used in glycosylation analysis (e.g., glycan profiling via HPLC) due to their derivatization efficiency .

- Key Differences: The hydroxamic acid group in o-carboxybenzhydroxamic acid enhances metal-binding capacity, making it more suitable for enzyme inhibition compared to 2-aminobenzamides’ analytical roles .

Hydroxyl Dicarboxylic Acids (OHDCA)

- Functional Groups : Contain two carboxylic acid (-COOH) groups and hydroxyl (-OH) substituents.

- Reactivity : OHDCA formation is influenced by atmospheric conditions and precursor availability, with complex kinetics requiring further study .

- Key Differences : Unlike OHDCA, this compound’s hydroxamic acid group enables selective interactions with transition metals (e.g., Ni²⁺ in urease), enhancing its bioactivity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Functional Groups: Features a propenoic acid chain with two phenolic -OH groups.

- Applications : Widely used in antioxidant research, food additives, and cosmetics .

4-Hydroxybenzoic Acid (4-HB)

- Functional Groups : A para-hydroxy-substituted benzoic acid.

- Applications : Precursor for parabens (preservatives) and a biomarker in metabolic studies .

- Key Differences : The ortho-substitution in this compound may reduce steric hindrance for enzyme binding compared to 4-HB’s para configuration, enhancing inhibitory effects .

O-Benzoyl Benzoic Acid

- Functional Groups : Benzoyl and carboxylic acid groups.

- Applications: Pharmaceutical intermediate with notable skin/eye irritation risks .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Enzyme Inhibition: Hydroxamic acids like this compound are superior to amides (e.g., 2-aminobenzamides) in blocking metalloenzymes due to their -NHOH group’s affinity for metal ions .

- Stability : Hydroxamic acids are prone to hydrolysis under acidic conditions, unlike stable dicarboxylic acids (e.g., OHDCA), necessitating formulation adjustments for pharmaceutical use .

- Toxicity : Ortho-substituted benzoic acids (e.g., O-benzoyl benzoic acid) exhibit higher irritation risks compared to para-substituted analogs (e.g., 4-HB), suggesting similar safety precautions for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.